(R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-1-benzyl-4-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C1=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for the Pyrrolidinone Ring System
Foundational Ring Construction Methodologies
The construction of the pyrrolidinone ring can be achieved through various powerful synthetic transformations, including cycloaddition reactions, intramolecular cyclizations, and multicomponent reactions. These methods offer diverse pathways to access highly functionalized pyrrolidinone structures.
Cycloaddition reactions, particularly 1,3-dipolar [3+2] cycloadditions, represent a highly efficient and atom-economical approach to the pyrrolidinone skeleton. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring in a single step, often with excellent control over stereochemistry.
A prevalent strategy involves the reaction of azomethine ylides, which serve as three-atom components, with various dipolarophiles. Azomethine ylides can be generated in situ from the condensation of α-amino acids or esters with aldehydes, or via the thermal or metal-catalyzed ring-opening of aziridines. For instance, the reaction of an azomethine ylide derived from glycine (B1666218) with an electron-deficient alkene can directly yield a substituted pyrrolidine (B122466) ring, which can be further oxidized to the corresponding pyrrolidinone.
Key research findings in this area demonstrate the versatility of this approach:
Metal-Catalyzed Cycloadditions: Silver and copper catalysts are frequently employed to facilitate asymmetric [3+2] cycloadditions. For example, a Cu(I) catalyst system was identified as ideal for the enantioselective cycloaddition to forge a stereogenic pyrrolidinone core, a methodology that was successfully scaled to multikilogram production. nih.gov The use of a silver carbonate (Ag₂CO₃) catalyst has been shown to be effective in the highly diastereoselective synthesis of densely substituted pyrrolidines from azomethine ylides and N-tert-butanesulfinylazadienes. fao.org
Non-stabilized Azomethine Ylides: Three-component [3+2] cycloadditions using non-stabilized azomethine ylides, generated from cyclic amines like tetrahydroisoquinoline, provide a pot, atom, and step economy (PASE) approach to spirooxindole-pyrrolidines. nih.govnih.gov
Glycine as a Building Block: Glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions are a powerful method for creating the pyrrolidine framework, offering advantages such as minimal byproduct formation and high atom economy. mdpi.com
These cycloaddition strategies provide a convergent and flexible route to a wide array of pyrrolidinone derivatives, allowing for the introduction of multiple stereocenters in a controlled manner.
Intramolecular cyclization is a direct and classical method for forming the pyrrolidinone ring. This strategy typically involves the cyclization of a linear precursor containing a terminal amine or its equivalent and a carboxylic acid or ester functionality, separated by a two-carbon linker (a γ-aminobutyric acid derivative).
The synthesis of (R)-(+)-4-hydroxy-2-pyrrolidinone itself is often achieved through this pathway. A key precursor is an optically active 4-amino-3-hydroxybutyric acid derivative. The ring-closing reaction can be promoted thermally or by using a base catalyst, which significantly accelerates the reaction rate and improves the yield of the desired lactam. epo.org For example, the cyclization of methyl 4-amino-3-hydroxybutyrate to 4-hydroxy-2-pyrrolidinone proceeds slowly upon heating alone, but the addition of a catalytic amount of a base can bring the reaction to completion in a much shorter time. epo.org
Recent advancements have introduced novel cascade reactions that incorporate intramolecular cyclization:
Smiles-Truce Cascade: A one-pot, metal-free synthesis of functionalized pyrrolidinones has been developed where arylsulfonamides react with cyclopropane (B1198618) diesters. The reaction proceeds through a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer and subsequent intramolecular cyclization to form the pyrrolidinone ring. capes.gov.bracs.org
Acid-Mediated Cyclization: N-(4,4-diethoxybutyl)imines can undergo an acid-catalyzed intramolecular cyclization, which, combined with a 1,3-sigmatropic shift, yields 3-arylidene-1-pyrrolines, versatile intermediates for pyrrolidine synthesis. wikipedia.org
Reductive Rearrangement: 4,5-disubstituted 3-hydroxy-2-pyrrolidinones can be accessed through a reductive rearrangement of isoxazolidine-5-carboxylates, providing a route to N-unsubstituted pyrrolidinones that are available for further functionalization. youtube.com
These methods highlight the power of intramolecular cyclization in providing reliable access to the pyrrolidinone core from readily available acyclic precursors.
Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the rapid assembly of complex molecules, including pyrrolidinone scaffolds. youtube.com
Ugi and Passerini Reactions: These reactions can be coupled with a subsequent cyclization step to generate diverse pyrrolidinone derivatives. For example, a Ugi four-component reaction (U-4CR) can produce a complex acyclic intermediate which, upon treatment with a base or acid, undergoes intramolecular cyclization to yield a pyrrolidinone-fused diketopiperazine. wikipedia.orgyoutube.com The Passerini three-component reaction (P-3CR) produces an α-acyloxyamide, which can also be a precursor for cyclization into lactam structures. acs.orgnih.gov
Tandem MCR-Cyclization Sequences: A notable approach involves a one-pot sequence starting with an MCR to build a linear precursor, which then cyclizes to the pyrrolidinone. Gein and co-workers have developed a multicomponent reaction between amines, methyl pyruvate, and α,β-unsaturated aldehydes to access highly functionalized pyrrolidinone cores. tib.eu
The table below summarizes key features of these foundational ring construction methodologies.
| Methodology | Key Features | Common Precursors | Advantages | Representative Citations |
| [3+2] Cycloaddition | Forms 5-membered ring in one step. | Azomethine ylides, Alkenes | High atom economy, Stereocontrol | mdpi.com, nih.gov, fao.org, nih.gov |
| Intramolecular Cyclization | Ring-closure of a linear precursor. | γ-Aminobutyric acid derivatives | Direct, Reliable | epo.org, capes.gov.br, wikipedia.org |
| Multicomponent Reactions | ≥3 components in one pot. | Isocyanides, Aldehydes, Amines, Carboxylic acids | High convergence, Molecular diversity | wikipedia.org, tib.eu, nih.gov, youtube.com |
Retrosynthetic Analysis of (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone and its Analogues
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For a chiral molecule like this compound, the analysis must address both the construction of the heterocyclic core and the introduction of the correct stereochemistry.
The retrosynthesis of 4-hydroxypyrrolidinone scaffolds generally involves key disconnections that simplify the target into more readily available starting materials. For this compound, two primary disconnection strategies are prevalent:
C1-N and C4-C5 Bond Disconnection: A logical primary disconnection is the cleavage of the N-benzyl bond via a functional group interconversion (FGI), leading back to (R)-4-hydroxy-2-pyrrolidinone and benzyl (B1604629) bromide. A subsequent disconnection of the amide bond (C2-N) and the C4-C5 bond of the pyrrolidinone ring reveals a γ-amino acid synthon, specifically (R)-4-amino-3-hydroxybutyric acid. This acyclic precursor is a common forward-synthesis starting material that cyclizes to form the target ring system. epo.org
Disconnection to Chiral Pool Precursors: A more powerful strategy connects the target molecule to enantiopure building blocks from the "chiral pool". youtube.comwikipedia.org
From (S)-Malic Acid: The 4-hydroxypyrrolidinone scaffold can be disconnected back to (S)-malic acid. This approach leverages the pre-existing stereocenter in malic acid to establish the (R)-configuration at the C4 position of the pyrrolidinone. The synthesis involves transforming the two carboxylic acid groups and the hydroxyl group of malic acid into the required amine and lactam functionalities. fao.orgtib.eu
From L-Aspartic Acid: Similarly, L-aspartic acid can serve as a chiral starting material. The synthesis involves manipulation of the α-amino and β-carboxyl groups to construct the pyrrolidinone ring. nih.gov
These disconnection strategies are summarized in the following scheme:
Figure 1: Retrosynthetic analysis of this compound, illustrating disconnections back to (R)-4-amino-3-hydroxybutyric acid and further to chiral pool precursors like (S)-malic acid.
The successful enantioselective synthesis of this compound relies on the use of key chiral synthons. These are typically derived from the chiral pool, which is the collection of abundant, inexpensive, and enantiopure compounds provided by nature, such as amino acids and hydroxy acids. nih.govwikipedia.org
(S)-Malic Acid: This is a widely used chiral synthon for preparing (R)-4-hydroxy-2-pyrrolidinone. A facile synthesis involves the regioselective amination, tosylation, and reduction of (S)-malic acid derivatives. tib.eu Another approach involves the successive treatment of a phenyl thioether derived from (S)-malic acid with n-BuLi and lithium naphthalenide (LN), followed by N-benzylation. fao.org
L-Aspartic Acid: Diprotected L-aspartic acid is a valuable precursor. A concise synthesis of a related compound, (2S,4R)-4-hydroxyornithine, involves an efficient α-nitroketone formation via acylation of nitromethane (B149229), followed by diastereoselective reduction of the ketone and subsequent reduction of the nitro group. nih.gov This demonstrates the utility of aspartic acid in building chiral scaffolds.
(R)-4-Chloro-3-hydroxybutanoate: This intermediate can be produced via the biocatalytic reduction of ethyl 4-chloroacetoacetate. It serves as a useful building block for the synthesis of (R)-4-hydroxypyrrolidinone. nih.gov
(S)-Pyroglutamic Acid: While not a direct precursor for the (R)-4-hydroxy isomer, (S)-pyroglutamic acid is a prominent chiral synthon for a vast array of other substituted pyrrolidinones, demonstrating the importance of chiral lactams as starting points in synthesis. mdpi.comnih.gov
The table below highlights some of the key chiral synthons and the target molecules they can be used to synthesize.
| Chiral Synthon | Source/Type | Target Scaffold/Molecule | Key Transformation | Representative Citations |
| (S)-Malic Acid | Chiral Pool (Hydroxy Acid) | (R)-4-Hydroxy-2-pyrrolidinone | Amination, Cyclization | fao.org, tib.eu |
| L-Aspartic Acid | Chiral Pool (Amino Acid) | (2S,4R)-4-Hydroxyornithine | Acylation, Reduction, Cyclization | nih.gov |
| (R)-4-Chloro-3-hydroxybutanoate | Biocatalysis Product | (R)-4-Hydroxy-2-pyrrolidinone | Amination, Cyclization | nih.gov |
| (S)-Proline / (S)-4-Hydroxyproline | Chiral Pool (Amino Acid) | Various Pyrrolidine Drugs | Derivatization, Ring Modification | mdpi.com, nih.gov |
By leveraging these well-established chiral synthons and retrosynthetic strategies, chemists can efficiently and stereoselectively construct this compound and a wide range of structurally related, biologically active molecules.
Mechanistic Investigations and Computational Chemistry in Pyrrolidinone Synthesis Research
Elucidation of Reaction Mechanisms for Chiral Pyrrolidinone Formation
The formation of the chiral pyrrolidine (B122466) ring can be achieved through various mechanistic pathways. Key among these are radical-mediated cyclizations and acid-promoted rearrangements, which offer distinct advantages and challenges in controlling the stereochemical outcome.
Radical cyclizations are a powerful tool for constructing five-membered rings like the pyrrolidine scaffold. diva-portal.org These reactions typically involve the formation of a carbon-centered radical that intramolecularly attacks an unsaturated bond. diva-portal.org A common strategy is the 5-exo-trig radical cyclization, which is known for its efficiency in forming five-membered rings. diva-portal.org
The generation of the radical precursor is a critical step. Methods include tin hydride-mediated chain reactions, fragmentation of suitable radical precursors, or single-electron transfer to a carbonyl group. diva-portal.org For instance, reductive radical cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) can yield the corresponding pyrrolidine with a cis/trans ratio of 10/1. organic-chemistry.org The choice of nitrogen protecting group has been shown to significantly direct the diastereoselectivity in the formation of 2,4-disubstituted pyrrolidines. diva-portal.org Studies have demonstrated that a diphenylphosphinoyl protecting group can lead to high cis-selectivity (up to 24/1), whereas an unprotected precursor may favor the trans-diastereomer. diva-portal.org
Biocatalytic radical cyclizations have also emerged as a sophisticated method. In the biosynthesis of kainic acid, a pyrrolidinedicarboxylic acid, an Fe/αKGD-dependent enzyme catalyzes an oxidative cyclization. nih.gov The proposed mechanism involves the abstraction of a hydrogen atom to form a radical intermediate, which then undergoes cyclization to form the pyrrolidine ring. nih.gov
| Nitrogen Protecting Group | Cyclization Conditions | Major Diastereomer | cis/trans Ratio |
|---|---|---|---|
| Diphenylphosphinoyl | 17 °C | cis | up to 24/1 |
| None (unprotected) | - | trans | 1/3.3 – 1/20 |
Acid-catalyzed reactions provide alternative routes to pyrrolidine structures, often involving ring expansion or contraction of suitable precursors. For example, trifluoroacetic acid can promote the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes to yield 2,2-substituted pyrrolidines. organic-chemistry.org The strength of the acid and the nature of the amine substituent are critical factors in achieving high regioselectivity. organic-chemistry.org
Ring contraction of larger heterocycles is another viable strategy. A photo-promoted ring contraction of pyridines using a silylborane has been reported to produce pyrrolidine derivatives. The mechanism is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. researchgate.netnih.gov
Furthermore, acid-promoted cyclization of N-carbamate-protected amino alcohols can form pyrrolidines in good yields. This method involves the activation of the hydroxyl group, enabling intramolecular attack by the carbamate (B1207046) nitrogen despite its reduced nucleophilicity. organic-chemistry.org Similarly, donor-acceptor cyclopropanes can react with primary amines in a Lewis acid-catalyzed ring-opening, followed by in situ lactamization to form 1,5-substituted pyrrolidin-2-ones. nih.gov
Computational Chemistry Studies on Stereoselectivity and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the synthesis of chiral pyrrolidinones. These studies provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.
DFT calculations are widely used to map the potential energy surfaces of reactions, allowing for the determination of activation energies and the identification of transition states and intermediates. ruhr-uni-bochum.deresearchgate.net For example, in the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, DFT studies have elucidated a multi-step mechanism involving Michael addition, a Nef-type rearrangement, and cyclization. rsc.orgresearchgate.net These calculations revealed that while the final cyclization step has a very low energy barrier (11.9 kJ mol⁻¹), the preceding tautomerization has a significantly higher barrier (178.4 kJ mol⁻¹). rsc.org
In copper-catalyzed intramolecular C–H amination to form pyrrolidines, DFT investigations helped to propose a Cu(I)/Cu(II) catalytic cycle. acs.org The calculations compared the energy profiles for systems with N-F and N-Cl bonds, revealing significant qualitative differences and explaining the unique reactivity of the N-F system. acs.org Similarly, DFT has been used to study the mechanism of decarboxylative cross-couplings to form biaryls, identifying that the transmetalation step can have a barrier comparable to the previously assumed rate-determining decarboxylation step. ruhr-uni-bochum.de
| Reaction Step | Energy Barrier (kJ mol⁻¹) |
|---|---|
| Michael Addition (Deprotonated Nitromethane) | 21.7 |
| Oxygen Migration (Water-Assisted) | 142.4 |
| Tautomerization (Nitrosohydroxymethyl to Hydroxy-N-hydroxyiminomethyl) | 178.4 |
| Cyclization | 11.9 |
Computational studies are crucial for understanding how substituents and catalysts control the stereochemistry of pyrrolidinone synthesis. DFT calculations can rationalize and predict the stereochemical outcomes of reactions. For instance, in the reductive [3+2] cycloaddition of amides and conjugated alkenes, theoretical analysis showed that highly asynchronous transition states are energetically preferred, leading to high regio- and diastereocontrol. acs.org
The effect of substituents on reactivity has been explored theoretically in the SNAr reaction of substituted thiophenes with pyrrolidine. nih.gov A strong linear correlation was found between the computed Gibbs free energy barriers and experimental electrophilicity parameters, confirming the predictive power of the theoretical models. nih.gov In the study of difluorinated pyrrolidines, quantum chemical analysis revealed that a generalized anomeric effect (nN→σ*CF electron delocalization) plays a crucial role in modulating the energetics and conformational bias of the pyrrolidine ring. beilstein-journals.org
Combined experimental and computational investigations have also shed light on the role of catalysts. In the asymmetric aldol (B89426) condensation catalyzed by proline derivatives, computational analysis helped to rationalize the higher reactivity and stereoselectivity observed with certain catalyst conformations. mdpi.com Similarly, in the allylic amination of alkenyl alcohols using ion-paired rhodium catalysts, systematic studies elucidated the key structural features of the chiral cation that are necessary for high enantio- and chemoselectivity. acs.org
Chemical Transformations and Derivatization of the 4 Hydroxypyrrolidinone Core
Functional Group Interconversions on the Pyrrolidinone Ring System
The pyrrolidinone ring system, with its hydroxyl group at the C-4 position, is amenable to a range of functional group interconversions. These transformations are crucial for creating structural diversity and for synthesizing specific target molecules.
The interconversion between the C-4 hydroxyl group and a ketone functionality is a fundamental strategy in the derivatization of the 1-benzyl-4-hydroxy-2-pyrrolidinone core. This transformation allows for the inversion of stereochemistry or the introduction of new functionalities at this position.
Oxidation of the C-4 Hydroxyl Group
The secondary alcohol of (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone can be oxidized to the corresponding ketone, 1-benzyl-4-oxo-2-pyrrolidinone, using a variety of mild oxidizing agents to prevent over-oxidation or degradation of the lactam ring. Reagents such as the Dess-Martin periodinane (DMP) and conditions employed in the Swern oxidation are particularly effective. wikipedia.orgorganic-chemistry.org The Dess-Martin oxidation is performed under neutral conditions, typically in chlorinated solvents like dichloromethane, and is known for its high selectivity and tolerance of other functional groups. wikipedia.orgnih.gov The Swern oxidation, which utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride followed by a hindered base such as triethylamine, is another mild and efficient method that avoids the use of heavy metals. wikipedia.orgorganic-chemistry.org
Table 1: Common Reagents for the Oxidation of 4-Hydroxypyrrolidinone
| Reagent/Method | Typical Conditions | Key Features |
|---|---|---|
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral conditions; high selectivity. wikipedia.orgorganic-chemistry.org |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C to RT | Mild; avoids toxic metals; volatile byproducts. wikipedia.orgorganic-chemistry.org |
Stereoselective Reduction of the C-4 Ketone
Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are known for their high stereoselectivity in the reduction of cyclic ketones due to steric hindrance, which directs the hydride attack to a specific face of the carbonyl. researchgate.netchem-station.com This high degree of stereocontrol is crucial for accessing specific diastereomers.
The hydroxyl group at the C-4 position is a poor leaving group and must be activated to participate in nucleophilic substitution reactions. This two-step sequence—activation followed by substitution—is a powerful method for introducing a wide range of functionalities at this stereocenter, typically with inversion of configuration via an Sₙ2 mechanism.
A common activation strategy is the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate. These are excellent leaving groups. Once activated, the C-4 position is susceptible to attack by various nucleophiles.
A particularly versatile method for achieving this transformation in a single pot is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol. organic-chemistry.org The activated intermediate is then displaced in situ by a suitable nucleophile. The Mitsunobu reaction is renowned for proceeding with a clean inversion of stereochemistry, making it a powerful tool for converting (R)-1-benzyl-4-hydroxy-2-pyrrolidinone into its (S)-configured C-4 substituted derivatives. nih.govnih.gov
Table 2: Nucleophilic Substitution at C-4 via Mitsunobu Reaction
| Nucleophile (HX) | Reagents | Product Functional Group | Stereochemistry |
|---|---|---|---|
| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | Azide (-N₃) | Inversion (S) |
| Thioacetic Acid (CH₃COSH) | PPh₃, DEAD/DIAD | Thioacetate (-SAc) | Inversion (S) |
| Phthalimide | PPh₃, DEAD/DIAD | Phthalimido (-NPhth) | Inversion (S) |
This strategy allows for the introduction of nitrogen, sulfur, and oxygen nucleophiles, as well as other groups, thereby providing access to a broad spectrum of C-4 functionalized pyrrolidinones.
The functional groups of this compound allow for direct acylation and alkylation reactions, primarily at the C-4 hydroxyl group.
O-Acylation
The C-4 hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acyl halide or a carboxylic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. For substrates sensitive to basic conditions, chemoselective O-acylation can be performed under acidic conditions. nih.gov This transformation is useful for installing protecting groups or for modifying the molecule's biological activity.
O-Alkylation
The formation of ethers at the C-4 position (O-alkylation) is another important derivatization. This is often accomplished under basic conditions by first deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then treated with an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to yield the corresponding ether. nih.gov The choice of base and solvent can be critical to avoid side reactions. ysu.edu
Introduction of Diverse Functionalities at C-4 and N-1 Positions of this compound
The C-4 and N-1 positions of the core molecule are prime targets for introducing diverse functionalities to build molecular complexity and to modulate properties.
Functionalization at the C-4 Position
As detailed in section 5.1.2, the most effective way to introduce a wide variety of functional groups at the C-4 position is through nucleophilic substitution of an activated hydroxyl group. By converting the alcohol into a good leaving group (e.g., mesylate, tosylate) or by using the Mitsunobu reaction, a broad range of nucleophiles can be incorporated. This allows for the synthesis of derivatives containing azides, halides, thiols, amines (via phthalimide or azide reduction), and cyano groups, often with complete inversion of stereochemistry.
Functionalization at the N-1 Position
The N-1 position is protected by a benzyl group, which can be removed to allow for further functionalization of the lactam nitrogen. The most common method for N-debenzylation is catalytic hydrogenation. researchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. acs.org An alternative, often milder, method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or cyclohexene in the presence of the palladium catalyst. mdma.ch This method avoids the need for a pressurized hydrogen atmosphere.
Once the benzyl group is cleaved, the resulting secondary amine of (R)-4-hydroxy-2-pyrrolidinone is available for a host of derivatization reactions:
N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.
N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the nitrogen and an aryl group.
These modifications at the N-1 position are crucial for synthesizing libraries of compounds for drug discovery, as the substituent on the nitrogen atom often plays a key role in determining biological activity and target specificity.
Analytical Methodologies for Stereochemical Purity Determination and Structural Elucidation in Pyrrolidinone Research
Chromatographic Techniques for Chiral Purity Analysis
Chromatographic methods are indispensable for the separation and quantification of enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Simulated Moving Bed (SMB) chromatography are powerful techniques for assessing the chiral purity of compounds like (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds. For N-substituted pyrrolidinones, the selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation.
While specific HPLC methods for the direct enantioselective separation of this compound are not extensively detailed in publicly available literature, methods for related chiral pyrrolidinone derivatives have been developed. These often employ normal-phase or reversed-phase chromatography with polysaccharide-based chiral columns. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking.
Gas Chromatography (GC)
Gas chromatography can also be employed for chiral separations, often requiring derivatization of the analyte to increase its volatility and introduce a chiral center that can be resolved on a chiral GC column. For this compound, the hydroxyl group could be derivatized, for instance, by acylation, to facilitate GC analysis. The use of chiral capillary columns, coated with cyclodextrin (B1172386) derivatives or other chiral selectors, allows for the separation of the resulting diastereomeric derivatives. A study on the determination of 2-pyrrolidone-5-carboxylic acid in human cerebrospinal fluid utilized gas chromatography, highlighting the applicability of this technique for pyrrolidinone-based structures after appropriate derivatization. nih.gov
Simulated Moving Bed (SMB) Chromatography
For large-scale purification of enantiomers, Simulated Moving Bed (SMB) chromatography offers a continuous and efficient alternative to batch HPLC. This technique simulates the counter-current movement of the solid and mobile phases, leading to a more efficient use of the stationary phase and solvent, resulting in higher productivity and purity. While specific applications of SMB for the resolution of this compound are not documented in detail, the principles of SMB are well-established for the separation of chiral pharmaceuticals. The process involves a series of interconnected columns and a complex valve system to periodically shift the inlet and outlet ports, mimicking the movement of the solid phase.
Spectroscopic Methods for Stereochemical Assignment and Structural Characterization
Spectroscopic techniques are vital for the definitive assignment of stereochemistry and the complete structural elucidation of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Diffraction, and Circular Dichroism are the primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Representative ¹³C NMR Spectral Data for Related Pyrrolidinone Compounds
| Compound | Solvent | Key Chemical Shifts (ppm) |
| 1-Benzyl-2-pyrrolidinone | - | Data not specified in detail in the provided search results. |
| 1-Benzyl-3-pyrrolidinone | - | Data not specified in detail in the provided search results. |
| N-benzyl-4-methylbenzenesulfonamide | CDCl₃ | 143.56, 136.88, 136.26, 129.77, 128.73, 127.92, 127.21, 47.31, 21.37. rsc.org |
X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique allows for the precise three-dimensional mapping of the atoms in a crystalline solid. For this compound, obtaining a suitable single crystal would enable the unambiguous assignment of the (R) configuration at the C4 stereocenter and provide detailed information about bond lengths, bond angles, and conformation in the solid state. A study on the synthesis and X-ray structure of a related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, demonstrated the utility of this technique in elucidating the structural features of N-benzyl-pyrrolidine derivatives. scichemj.org The study revealed that the pyrrolidine (B122466) ring in this derivative adopts an envelope conformation. scichemj.org
Table 2: Crystallographic Data for a Related Pyrrolidinone Derivative
| Compound | Crystal System | Space Group | Key Parameters |
| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | Triclinic | P-1 | a = 6.4367(4) Å, b = 7.4998(5) Å, c = 15.3455(5) Å, α = 86.448(4)°, β = 78.732(4)°, γ = 83.943(5)°. scichemj.org |
Note: This data is for a structurally related compound and serves as an example of the information obtained from X-ray diffraction analysis.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical features of a molecule and can be used to determine the absolute configuration by comparing the experimental CD spectrum with that of a known standard or with theoretical calculations. The lactam chromophore in this compound is expected to give rise to a characteristic CD signal. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the molecule. The application of CD spectroscopy is crucial in stereochemical problem-solving, especially when other techniques like X-ray crystallography are not feasible. mdpi.com The study of chiral molecular self-assembly can also be monitored using CD spectroscopy. nih.gov
Academic Research on R + 1 Benzyl 4 Hydroxy 2 Pyrrolidinone As a Versatile Chiral Synthon and Scaffold
Strategic Utilization in the Synthesis of Complex Organic Molecules
The inherent chirality and functional group arrangement of (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone make it a powerful synthon for the asymmetric synthesis of complex organic molecules, particularly hydroxylated alkaloids and other bioactive compounds. academie-sciences.fr The pyrrolidinone core provides a rigid framework that allows for stereocontrolled transformations at various positions on the ring. nih.gov
Researchers leverage this compound in multi-step synthetic sequences. The hydroxyl group can be used as a handle for further functionalization or as a stereodirecting element in subsequent reactions. The N-benzyl group serves as a common protecting group that can be removed under specific conditions, revealing a secondary amine for further elaboration. fao.org For instance, a key challenge in the synthesis of certain natural products is the creation of specific stereocenters; starting with a chiral pool molecule like this compound elegantly solves this problem by embedding a predefined stereocenter from the outset.
A versatile, highly diastereoselective four-step approach has been reported for producing (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones, which are valuable precursors for hydroxylated pyrrolidine (B122466) alkaloids. academie-sciences.fr While this specific example starts from a related malimide, the resulting pyrrolidinone structure highlights the utility of the N-benzyl-4-hydroxy-pyrrolidinone core in complex synthesis. The synthesis of various drugs and drug precursors often begins with proline or 4-hydroxyproline (B1632879) derivatives, underscoring the importance of this structural class in pharmaceutical development. nih.gov
Table 1: Examples of Complex Molecules and Precursors Synthesized from Pyrrolidinone-Based Scaffolds
| Target Molecule/Class | Starting Material/Core Structure | Synthetic Strategy | Reference |
| Hydroxylated Pyrrolidine Alkaloids | (S)-N,O-dibenzylmalimide | Multi-step diastereoselective synthesis | academie-sciences.fr |
| Avanafil (Erectile Dysfunction Drug) | (S)-Prolinol | Condensation with carboxylic acid | nih.gov |
| Elbasvir (Hepatitis C Drug Precursor) | (S)-Prolinol | Oxidation followed by condensation and bromination | nih.gov |
| Voxilaprevir (Hepatitis C Drug Precursor) | Boc-protected trans-4-hydroxy-L-proline | Esterification and TEMPO oxidation | nih.gov |
| Pasireotide (Cushing's Disease Drug Precursor) | Substituted Pyrrolidine | Reaction with Boc-diaminoethane | nih.gov |
Design and Development of Novel Pyrrolidinone-Based Molecular Architectures for Further Research
The pyrrolidinone ring is not just a component of synthetic targets but also a versatile scaffold for creating entirely new molecular architectures for drug discovery and chemical biology. nih.govresearchgate.net Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, a significant advantage over flat, aromatic systems in designing molecules that interact with complex biological targets like proteins. nih.gov this compound serves as an excellent starting point for such endeavors.
The design of novel molecular architectures often involves the strategic functionalization of the pyrrolidinone core. acs.org The development of new synthetic methods, such as multicomponent reactions or catalyst-based approaches, continually expands the toolkit for modifying the pyrrolidinone ring, enabling the creation of diverse compound libraries for biological screening. tandfonline.com For example, a novel class of human β3-adrenergic receptor agonists was designed by constraining the typical acyclic ethanolamine (B43304) core within a pyrrolidine ring, which maintained functional potency while improving selectivity and metabolic stability. nih.gov
A key direction in the development of novel molecular architectures is the construction of spirocyclic and fused ring systems. These rigid, three-dimensional structures are of great interest in medicinal chemistry as they can mimic the complex shapes of natural products and present substituents in well-defined spatial orientations.
Spiro-Pyrrolidinones: These compounds feature a common atom shared by the pyrrolidinone ring and another ring system. A notable example is the synthesis of spirooxindole-pyrrolidine hybrids, which have shown potent antifungal activity. nih.gov The construction of these scaffolds often relies on cycloaddition reactions, where an azomethine ylide generated from a proline derivative reacts with a suitable dipolarophile.
Fused Pyrrolidinones: In these systems, the pyrrolidinone ring shares two or more atoms with another ring. An asymmetric tandem conjugate addition–elimination reaction has been reported for constructing various fused pyrrolidine skeletons. acs.org Such strategies allow for the efficient and rapid assembly of skeletally diverse compounds, which is crucial for modern drug discovery efforts. acs.org
Table 2: Examples of Spiro- and Fused Pyrrolidinone Systems
| Scaffold Type | Synthetic Method | Example Application/Target | Reference |
| Spirooxindole-pyrrolidine | Cycloaddition of azomethine ylides | Antifungal agents | nih.gov |
| Fused Pyrrolidines | Tandem conjugate addition-elimination | Scaffold diversity for drug discovery | acs.org |
| Fused Deposition Modeling Scaffolds | 3D printing with polymer composites | Bone regeneration | accscience.com |
| Dearomatized Benzochromene Scaffolds | Anionic dearomatization via carbolithiation | Access to novel functionalized scaffolds | acs.org |
Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores (bioactive structural units) are combined into a single molecule. The goal is to create a new hybrid compound with potentially improved affinity, better selectivity, or a novel mechanism of action compared to the individual components. The pyrrolidinone moiety is an excellent candidate for this approach. nih.gov
Researchers have designed and synthesized numerous hybrid molecules by linking the pyrrolidinone core to other important heterocyclic systems. Examples include hybrids with:
Indole (B1671886) and Imidazole (B134444): Spirooxindolo-pyrrolidine structures tethered to indole or imidazole rings have been investigated for their broad-spectrum antifungal properties. nih.gov
Thiourea and Thiazole (B1198619): Pyrrolidine hybrids have been incorporated with N-benzoylthiourea and thiazole moieties to create compounds with potential cholinesterase inhibitory activity. nih.gov
Oxadiazole: N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline and screened for antioxidant activity. researchgate.net
This strategy of combining the proven pyrrolidinone scaffold with other bioactive heterocycles is a fertile area of research, promising the development of alternative and potentially superior therapeutic molecules. nih.gov
Q & A
Basic Questions
Q. What synthetic pathways are recommended for (R)-(+)-1-Benzyl-4-hydroxy-2-pyrrolidinone, and how can enantiomeric purity be optimized?
- Methodological Answer : The compound is typically synthesized via stereoselective methods, such as asymmetric hydrogenation or enzymatic resolution. Catalytic systems like chiral oxazaborolidines or transition-metal complexes (e.g., Ru-BINAP) are critical for achieving high enantiomeric excess (ee). For example, enantiomeric resolution of stereoisomers (e.g., (3R,4R) vs. (3S,4S) diols) can be achieved using chiral stationary phases in HPLC . Optimizing reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF or dichloromethane) minimizes racemization.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use engineering controls (fume hoods) and PPE (nitrile gloves, lab coats). Avoid inhalation of crystalline powder; if exposed, move to fresh air and consult a physician . Dispose of waste via incineration or licensed chemical waste services, adhering to local regulations .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The (R)-configuration directs nucleophilic attack to the pyrrolidinone carbonyl group’s re face due to steric hindrance from the benzyl group. Computational modeling (DFT) and kinetic studies (e.g., monitoring ee via chiral HPLC) can validate stereoelectronic effects. Compare results with (S)-enantiomer controls to isolate configuration-dependent reactivity .
Q. What strategies mitigate racemization during the synthesis of this compound under basic conditions?
- Methodological Answer : Racemization is minimized by:
- Using low-temperature conditions (<0°C) during deprotonation steps.
- Selecting non-polar solvents (e.g., toluene) to reduce intermediate solvation.
- Incorporating bulky protecting groups (e.g., trityl) on the hydroxyl moiety to sterically hinder epimerization .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Conduct differential scanning calorimetry (DSC) to identify melting point variations (>95°C for anhydrous forms) . Use dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate solubility in DMSO, ethanol, and water via gravimetric analysis under controlled humidity .
Q. What role does this compound play in modulating enzymatic activity, and how can this be systematically studied?
- Methodological Answer : The compound’s lactam structure may act as a transition-state analog for hydrolytic enzymes. Use kinetic assays (e.g., UV-Vis monitoring of substrate depletion) and X-ray crystallography to map binding interactions. Compare inhibition constants (Kᵢ) with racemic mixtures to isolate stereospecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
